TAMRA-PEG4-t-butyl ester

Catalog No.
S14248108
CAS No.
M.F
C40H53N3O10
M. Wt
735.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAMRA-PEG4-t-butyl ester

Product Name

TAMRA-PEG4-t-butyl ester

IUPAC Name

2-[3-(dimethylamino)-6-(dimethylazaniumyl)-9H-xanthen-9-yl]-5-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate

Molecular Formula

C40H53N3O10

Molecular Weight

735.9 g/mol

InChI

InChI=1S/C40H53N3O10/c1-40(2,3)53-36(44)14-16-48-18-20-50-22-23-51-21-19-49-17-15-41-38(45)27-8-11-30(33(24-27)39(46)47)37-31-12-9-28(42(4)5)25-34(31)52-35-26-29(43(6)7)10-13-32(35)37/h8-13,24-26,37H,14-23H2,1-7H3,(H,41,45)(H,46,47)

InChI Key

VMNQSPWBGGYMCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)[NH+](C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)[O-]

TAMRA-PEG4-t-butyl ester is a specialized chemical compound that combines a red-fluorescent dye, tetramethylrhodamine (TAMRA), with a polyethylene glycol (PEG) linker of four ethylene glycol units and a tert-butyl ester group. This compound exhibits fluorescence with excitation and emission maxima at 553 nm and 575 nm, respectively, making it suitable for various biological applications, particularly in fluorescence-based assays and imaging techniques. The incorporation of the PEG linker enhances the solubility of the compound in aqueous solutions, which is crucial for biological applications where solubility can significantly affect the performance of fluorescent probes .

  • Deprotection: The tert-butyl ester group can be removed under acidic conditions to yield a free carboxylic acid, which can then participate in further reactions.
  • Conjugation: The free carboxyl group can react with various biomolecules such as proteins, peptides, and nucleic acids through carbodiimide chemistry, facilitating the formation of stable amide bonds.
  • Fluorescence Quenching: The fluorescence emitted by TAMRA can be quenched by specific agents like dabcyl or black hole quenchers, which is useful for designing sensitive assays .

Common reagents involved in these reactions include N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and tert-butyl chloroformate.

The biological activity of TAMRA-PEG4-t-butyl ester primarily stems from its fluorescent properties, which allow it to be utilized as a tracer in various biological assays. Its ability to emit light upon excitation makes it valuable in:

  • Cell Imaging: Used for visualizing cellular processes in live or fixed cells.
  • Bioconjugation: Facilitates the study of protein interactions and dynamics by labeling proteins or nucleic acids.
  • Fluorescence Resonance Energy Transfer (FRET): Can be used in combination with other fluorophores to study molecular interactions at close range .

The synthesis of TAMRA-PEG4-t-butyl ester involves several key steps:

  • Activation of TAMRA: The TAMRA dye is activated using coupling reagents like DCC in the presence of NHS to form an NHS ester.
  • Conjugation with PEG4: The NHS ester is then reacted with a PEG4 linker that has an amine group, resulting in the formation of a TAMRA-PEG4 conjugate.
  • Protection with tert-butyl Ester: Finally, the carboxyl group of the PEG4 linker is protected by attaching a tert-butyl ester using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial synthesis often employs automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity .

TAMRA-PEG4-t-butyl ester has diverse applications across various fields:

  • Fluorescent Probes: Used extensively in biological research for imaging and tracking biomolecules.
  • Drug Development: Acts as a linker in drug conjugates to enhance solubility and bioavailability.
  • Diagnostics: Employed in assays for detecting biomolecular interactions or concentrations .

Interaction studies involving TAMRA-PEG4-t-butyl ester typically focus on its conjugation efficiency with biomolecules. These studies evaluate how effectively the compound labels proteins or nucleic acids without significantly altering their natural functions. For instance, experiments have demonstrated successful conjugation with various biomolecules while retaining fluorescence properties suitable for detection .

TAMRA-PEG4-t-butyl ester can be compared to several similar compounds that also incorporate TAMRA or PEG linkers:

Compound NameKey FeaturesUniqueness
TAMRA-PEG4-NHS EsterContains an NHS ester group for enhanced reactivity with aminesMore reactive than the tert-butyl ester form
TAMRA-PEG4-TetrazineFeatures a tetrazine group for bioorthogonal conjugationEnables specific reactions not available to other forms
TAMRA-PEG4-AzideContains an azide group allowing click chemistry with alkyne-functionalized moleculesFacilitates rapid bioconjugation

The uniqueness of TAMRA-PEG4-t-butyl ester lies in its combination of fluorescent properties, solubility enhancement through PEG linkage, and controlled reactivity due to the tert-butyl protection. This makes it particularly suitable for applications where both stability and fluorescence are critical .

XLogP3

4.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

735.37309490 g/mol

Monoisotopic Mass

735.37309490 g/mol

Heavy Atom Count

53

Dates

Last modified: 08-10-2024

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